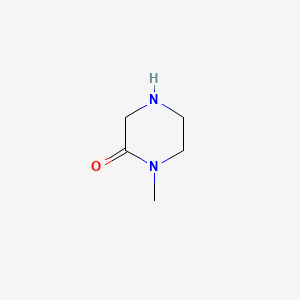

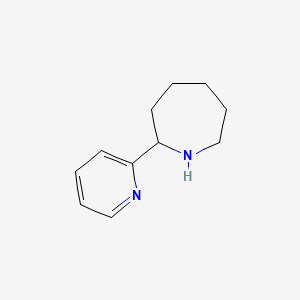

2-(吡啶-2-基)氮杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

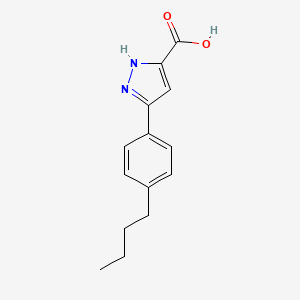

2-(Pyridin-2-yl)azepane is a compound that can be considered as part of the azepane derivatives, which are seven-membered heterocyclic compounds containing a nitrogen atom. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures. The azepane ring can be functionalized to create various derivatives with different properties and potential uses .

Synthesis Analysis

The synthesis of azepane derivatives can be achieved through various methods. One approach involves the ring expansion of 2-alkenylazetidinium salts, which can lead to substituted azepanes. The chemoselectivity of these reactions is influenced by the base used and the stereochemistry of the intermediates . Another method includes the generation and alkylation of aziridin-2-yl anions followed by ring-expansion protocols to yield azepanes with trifluoromethyl groups . Additionally, a four-component strategy has been developed for the synthesis of fused azepinoindoles, which demonstrates the versatility of azepane synthesis .

Molecular Structure Analysis

The molecular structure of azepane derivatives can be complex and is often studied using X-ray crystallography. For instance, the annelated 2-amino pyridines synthesized through a multi-step process involving coupling-isomerization-enamine-addition-cyclocondensation sequences have been characterized by X-ray structure analyses . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

Azepane derivatives can participate in various chemical reactions. For example, they can undergo cycloadditions with alkenes to form pyrrolidines, which are important in alkaloid synthesis . Additionally, azepane derivatives can be involved in base-promoted cascade reactions, such as the reaction of chromones with pyridinium ylides to form chromenoazepine derivatives . These reactions highlight the reactivity and potential for further functionalization of azepane compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives can vary widely depending on their functional groups and substitution patterns. For example, some azepane derivatives exhibit high fluorescence and pH sensitivity, which can be useful for developing new materials with specific optical properties . The presence of trifluoromethyl groups can also influence the properties of azepane derivatives, such as their reactivity and stability .

科学研究应用

药学意义和治疗应用

氮杂环己烷类化合物(包括 2-(吡啶-2-基)氮杂环己烷)已显示出多种药理特性,提供了高度的结构多样性,可用于发现新的治疗剂。这些化合物对于开发新的、毒性更低、活性更高的含氮杂环己烷类似物以治疗各种疾病至关重要。超过 20 种氮杂环己烷类药物已被 FDA 批准用于临床,突出了它们在抗癌、抗结核、抗阿尔茨海默病、抗菌剂等治疗应用中的重要性。对氮杂环己烷类化合物的最新进展的综述强调了构效关系 (SAR) 和分子对接研究在确定未来药物发现工作中潜在生物活性化合物中的重要性 (高锋·查等,2019)。

催化和化学应用

在催化中,包括 2-(吡啶-2-基)氮杂环己烷在内的吡啶衍生物的多种化学性质值得注意。吡啶类化合物作为农用化学品(包括杀菌剂、杀虫剂和除草剂)发挥了至关重要的作用。中间衍生化方法的探索已显示出在提高农用化学研究中发现新型先导化合物的效率方面具有显着的前景。对吡啶类农用化学品的综述强调了发现新方法以满足不断变化的市场需求的重要性,展示了吡啶衍生物在催化和化学应用中的潜力 (A. Guan 等,2016)。

环境和微生物代谢

吡啶和氮杂芳烃(包括 2-(吡啶-2-基)氮杂环己烷等化合物)的代谢途径已在好氧和厌氧条件下得到研究。不同的生物体利用不同的途径来生物转化此类底物,转化速率取决于取代基。微生物代谢的研究提供了对矿化途径和参与这些杂环芳香族化合物降解的特定酶的见解。这些知识对环境科学至关重要,因为它有助于理解潜在有害化学物质的生物降解过程 (J. Kaiser 等,1996)。

作用机制

Target of Action

It’s worth noting that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Biochemical Pathways

Related compounds have been shown to exhibit anti-fibrotic activities , suggesting potential effects on pathways related to fibrosis and collagen production.

Result of Action

, related compounds have demonstrated anti-fibrotic activities. These compounds were found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

属性

IUPAC Name |

2-pyridin-2-ylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGQPLKNWNWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403369 |

Source

|

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383128-97-0 |

Source

|

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)